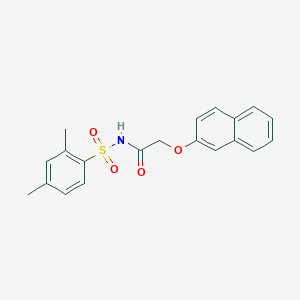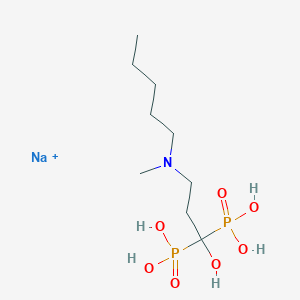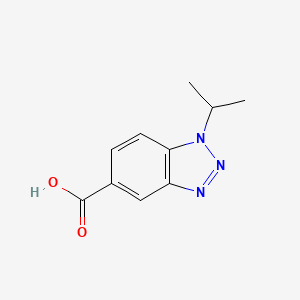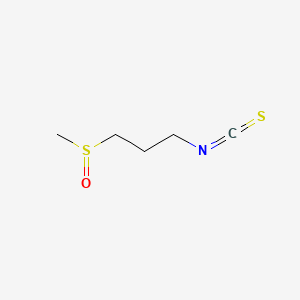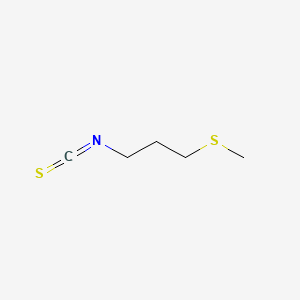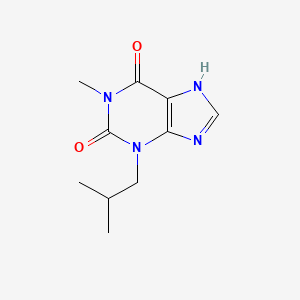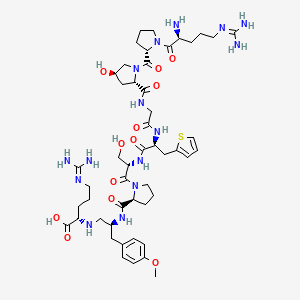
Labradimil
Descripción general
Descripción
Labradimil is a synthetic analog of bradykinin . It is a potent, specific bradykinin B-2 receptor agonist that stimulates B-2 receptors expressed on the surface of brain capillary endothelial cells, thereby reversibly increasing the permeability of the blood-brain barrier (BBB) . Compared to bradykinin, this agent possesses enhanced receptor selectivity, greater plasma stability, and a longer half-life .
Synthesis Analysis
This compound is a 9-amino-acid peptide designed for selectivity for the bradykinin B2 receptor and a longer plasma half-life than bradykinin . It has been developed to increase the permeability of the blood-brain barrier (BBB) and is the first compound with selective bradykinin B2 receptor agonist properties to progress from concept design through to tests of efficacy in patients .
Molecular Structure Analysis
The molecular formula of this compound is C49H75N15O12S . The molecular weight is 1098.3 g/mol . The IUPAC name, InChI, InChIKey, and Canonical SMILES are also provided .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C49H75N15O12S), molecular weight (1098.3 g/mol), and various computed descriptors such as IUPAC Name, InChI, InChIKey, and Canonical SMILES .
Aplicaciones Científicas De Investigación
Enhancing Blood-Brain Barrier Permeability
Labradimil, also known as Cereport® or RMP-7, is a 9-amino-acid peptide designed to selectively bind to bradykinin B2 receptors and has a longer plasma half-life than bradykinin. It has been developed specifically to increase the permeability of the blood-brain barrier (BBB). This property makes it particularly significant in the context of enhancing the delivery of chemotherapeutic agents to brain tumors. Studies have shown that this compound effectively increases the permeability of the BBB in gliomas and enhances the uptake of various chemotherapeutics and radiolabelled tracers into the tumor, selectively affecting the tumor and the brain surrounding it. The increased permeability induced by this compound is rapid but transient, with the restoration of the BBB occurring quickly after the cessation of infusion. Moreover, survival studies in rodent models have demonstrated that the combination of this compound with water-soluble chemotherapeutics enhances survival more than chemotherapy alone (Emerich et al., 2001).
Modulating Transvascular Drug Delivery
This compound, as a metabolically stable bradykinin B2 receptor agonist, plays a critical role in enhancing the transvascular delivery of small chemotherapy drugs, such as carboplatin, across the blood-brain tumor barrier (BBTB). The primary mechanism behind this action is thought to be its selective effect on tumor microvasculature, increasing the local transvascular flow rate across the BBTB. This increased flow rate effectively extends the blood half-life of co-infused drugs, leading to a significant increase in the tumor tissue concentration of these drugs. Importantly, this enhanced delivery is selective to malignant glioma tissue and not to normal brain or skeletal muscle tissue, which underscores the specificity of this compound’s action (Sarin et al., 2009).
Mecanismo De Acción
Target of Action
Labradimil, also known as Lobradimil, primarily targets the B2 bradykinin receptor . This receptor plays a crucial role in various physiological processes, including inflammation, pain perception, and regulation of blood pressure .
Mode of Action
This compound acts as an agonist to the B2 bradykinin receptor . It selectively binds to these receptors, initiating typical bradykinin-like second messenger systems, including increases in intracellular calcium and phosphatidylinositol turnover .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the kallikrein-kinin system . This system is involved in blood pressure maintenance, hemostasis, inflammation, and renal function . This compound’s action on the B2 bradykinin receptor influences this system, leading to various downstream effects.
Pharmacokinetics
This compound is designed to have a longer plasma half-life than bradykinin .
Result of Action
This compound’s action results in increased permeability of the blood-brain barrier (BBB). It disengages the tight junctions of the endothelial cells that comprise the BBB, thereby enhancing the transvascular delivery of small chemotherapy drugs, such as carboplatin, across the blood-brain tumor barrier . This effect is selective for the tumor and for the brain surrounding the tumor .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the decrease in systemic blood pressure has been correlated with the known metabolic stability of the bradykinin B2 receptor agonist infused . Furthermore, the timing of this compound administration is crucial to achieve maximal effects due to the transient nature of its action .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-methoxyphenyl)propyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H75N15O12S/c1-76-31-14-12-28(13-15-31)21-29(24-57-34(47(74)75)9-3-17-56-49(53)54)59-43(70)37-10-4-18-62(37)45(72)36(27-65)61-41(68)35(23-32-7-6-20-77-32)60-40(67)25-58-42(69)39-22-30(66)26-64(39)46(73)38-11-5-19-63(38)44(71)33(50)8-2-16-55-48(51)52/h6-7,12-15,20,29-30,33-39,57,65-66H,2-5,8-11,16-19,21-27,50H2,1H3,(H,58,69)(H,59,70)(H,60,67)(H,61,68)(H,74,75)(H4,51,52,55)(H4,53,54,56)/t29-,30+,33-,34-,35-,36-,37-,38-,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXCXSCCZNCXCL-XMADEQCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CNC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(CC3=CC=CS3)NC(=O)CNC(=O)C4CC(CN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@@H](CN[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CS3)NC(=O)CNC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H75N15O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1098.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
159768-75-9 | |
| Record name | Labradimil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159768759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Labradimil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06549 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LABRADIMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MK663C346 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




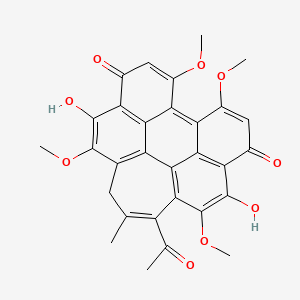

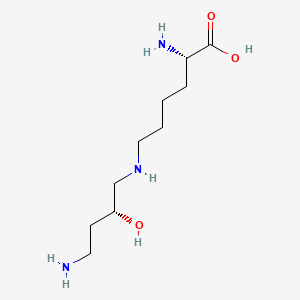
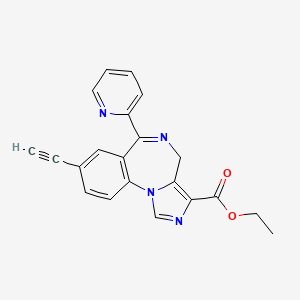
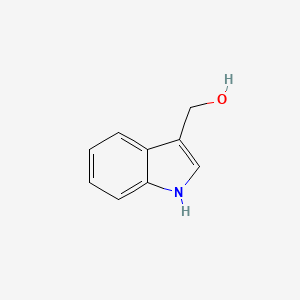
![[2-(4-hydroxyphenyl)-1-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]propanoyl]amino]ethyl]phosphonic acid](/img/structure/B1674137.png)
